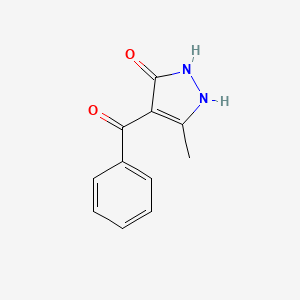
Methyl (triethylsilyl)methanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (triethylsilyl)methanesulfonate: is an organosilicon compound that features a methanesulfonate group attached to a methyl group, which is further bonded to a triethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl (triethylsilyl)methanesulfonate can be synthesized through the reaction of methanesulfonic acid with triethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the triethylsilyl chloride acting as a silylating agent to introduce the triethylsilyl group into the methanesulfonate structure.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the use of large-scale chemical reactors to carry out the silylation reaction. The process may include steps for purification and isolation of the final product to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (triethylsilyl)methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can act as a leaving group in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of methanesulfonic acid and triethylsilanol.
Silylation Reactions: The triethylsilyl group can be transferred to other molecules, making it a useful reagent in silylation reactions.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions, depending on the desired reaction pathway.
Silylation Reagents: Triethylsilyl chloride and other silylating agents are commonly used in silylation reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted methanesulfonate derivatives can be formed.
Hydrolysis Products: Methanesulfonic acid and triethylsilanol are the primary products of hydrolysis.
Silylation Products: Silylated derivatives of the target molecules are formed in silylation reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl (triethylsilyl)methanesulfonate is used as a reagent in organic synthesis, particularly in silylation reactions to protect hydroxyl groups and other functional groups during multi-step synthesis processes.
Biology: In biological research, the compound can be used to modify biomolecules, such as proteins and nucleic acids, to study their structure and function.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of methyl (triethylsilyl)methanesulfonate involves the transfer of the triethylsilyl group to target molecules. This silylation process typically occurs through nucleophilic attack on the silicon atom, leading to the formation of a covalent bond between the silicon and the nucleophile. The methanesulfonate group acts as a leaving group, facilitating the reaction.
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl Methanesulfonate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Methanesulfonic Acid: The parent compound without the silyl group.
Triethylsilyl Chloride: A common silylating agent used in similar reactions.
Uniqueness: Methyl (triethylsilyl)methanesulfonate is unique due to the presence of both the methanesulfonate and triethylsilyl groups, which confer distinct reactivity and stability. The triethylsilyl group provides steric bulk and hydrophobicity, while the methanesulfonate group offers good leaving group properties, making the compound versatile in various chemical reactions.
Eigenschaften
CAS-Nummer |
64106-99-6 |
|---|---|
Molekularformel |
C8H20O3SSi |
Molekulargewicht |
224.40 g/mol |
IUPAC-Name |
methyl triethylsilylmethanesulfonate |
InChI |
InChI=1S/C8H20O3SSi/c1-5-13(6-2,7-3)8-12(9,10)11-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
ZUBWITIIRHSKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)CS(=O)(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Prop-2-en-1-yl [3-(trifluoromethyl)benzene-1-sulfonyl]carbamate](/img/structure/B14508355.png)
![1-(4-Methyl-3-nitrobenzene-1-sulfonyl)-1-oxo-2-[(propan-2-yl)oxy]-1lambda~5~-diazene](/img/structure/B14508362.png)

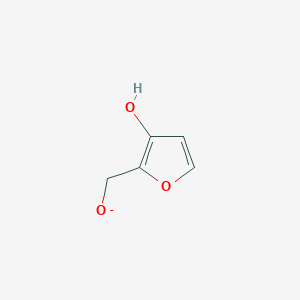
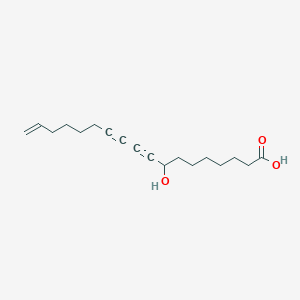
sulfanium bromide](/img/structure/B14508377.png)
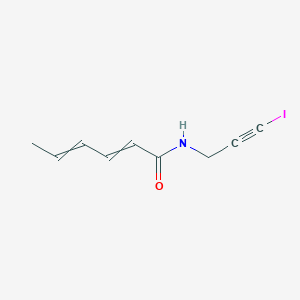

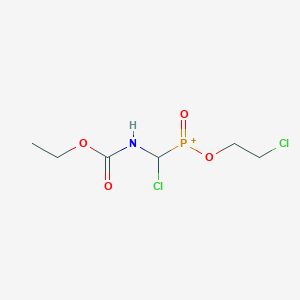
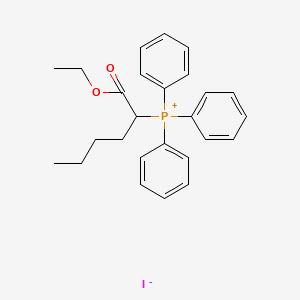
![1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14508410.png)
